3-[(2-aminoethyl)(2-carboxyethyl)amino]propanoic acid dihydrochloride
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Overview
Description
3-[(2-aminoethyl)(2-carboxyethyl)amino]propanoic acid dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2O4. It is also known by its IUPAC name, 3,3’-((2-aminoethyl)azanediyl)dipropionic acid dihydrochloride . This compound is characterized by the presence of amino and carboxyethyl groups, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-aminoethyl)(2-carboxyethyl)amino]propanoic acid dihydrochloride typically involves the reaction of β-alanine with ethylenediamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
3-[(2-aminoethyl)(2-carboxyethyl)amino]propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
3-[(2-aminoethyl)(2-carboxyethyl)amino]propanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-[(2-aminoethyl)(2-carboxyethyl)amino]propanoic acid dihydrochloride involves its interaction with specific molecular targets. The amino and carboxyethyl groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, thereby modulating their activity. This compound can influence various biochemical pathways, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
β-Alanine: A simple amino acid with similar structural features.
Ethylenediamine: A diamine with two amino groups, used in similar synthetic applications.
N-(2-aminoethyl)-β-alanine: A compound with a similar backbone but different functional groups.
Uniqueness
3-[(2-aminoethyl)(2-carboxyethyl)amino]propanoic acid dihydrochloride stands out due to its unique combination of amino and carboxyethyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
141702-92-3 |
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Molecular Formula |
C8H18Cl2N2O4 |
Molecular Weight |
277.1 |
Purity |
95 |
Origin of Product |
United States |
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